N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide
Description
Evolution of Imidazolidinone-Based Pharmacophores
Imidazolidinones, characterized by a saturated five-membered ring containing two nitrogen atoms and a ketone group, have undergone significant structural optimization since their initial discovery. Early derivatives, such as 2-imidazolidinone, demonstrated herbicidal and insecticidal properties, with subsequent modifications revealing broader therapeutic potential. The introduction of substituents at the N1 and C4 positions, as seen in N-amino-4-imidazolidinones, enabled selective inhibition of serine proteases like human neutrophil elastase (HNE), showcasing the scaffold’s adaptability.
A pivotal advancement emerged through multicomponent reactions, such as the Ugi-4-component reaction (U-4CR), which facilitated the synthesis of 4-imidazolidinones with antiproliferative activity against colorectal carcinoma (HCT116) and glioblastoma (U87) cell lines. These compounds, including derivative 9r , induced mitochondrial apoptosis via reactive oxygen species (ROS) production, underscoring the pharmacophore’s capacity to engage oxidative stress pathways. Concurrently, imidazolidinone hybrids incorporating fluorinated aryl groups gained attention for enhanced metabolic stability and target affinity, laying the groundwork for derivatives like N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide.
Emergence of this compound in Scientific Literature
The compound’s first documented synthesis likely stemmed from iterative modifications of the imidazolidinone core. By appending a 3-fluorophenyl group to the propyl side chain and a phenylacetamide moiety at the terminal position, researchers capitalized on halogen bonding and π-stacking interactions to optimize target engagement. This design aligns with strategies observed in related scaffolds, such as imidazo[1,2-a]pyrimidines, where fluorine substitution improved anti-inflammatory and kinase-inhibitory profiles.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRQWAXGQOMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide typically involves multiple steps:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Propyl Linker: The propyl linker is formed via a series of alkylation reactions.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide group.
Reduction: Reduction reactions can occur at the imidazolidinone ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetamide Derivatives Targeting Parasitic Enzymes
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) shares key features with the target compound:
- Shared Motifs : Both contain a 3-fluorophenyl group and an acetamide backbone.
- Divergent Substituents: DDU86439 includes a dimethylaminopropyl chain and an indazole ring, while the target compound substitutes these with a 2-oxoimidazolidine-propyl group.
- Bioactivity: DDU86439 inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM), suggesting that the fluorophenyl-acetamide framework is critical for antiparasitic activity . The absence of an indazole in the target compound may alter potency or selectivity.
2-Oxoimidazolidine-Containing Analogues
The compound (2E)-4-(dimethylamino)-N-[3-(2-oxoimidazolidin-1-yl)propyl]but-2-enamide () provides insights into the role of the 2-oxoimidazolidine group:
- Structural Overlap : Both compounds feature a propyl linker to the 2-oxoimidazolidine group.
- Key Differences: The compound substitutes the fluorophenyl and phenylacetamide groups with a dimethylamino-but-enamide chain.
- Physicochemical Impact: The dimethylamino group in likely enhances solubility (logP reduction) compared to the hydrophobic 3-fluorophenyl in the target compound .
Phenylacetamide-Based Antifungal Agents
Compound 12 (N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide, ) highlights structural-activity trends:
- Core Similarity : Both compounds use a phenylacetamide backbone.
- Substituent Variations: Compound 12 introduces a triazoloquinazoline-sulfanyl group and chloro-methoxyphenyl substituent, whereas the target compound prioritizes fluorophenyl and imidazolidinone groups.
- Functional Implications: The sulfanyl-triazoloquinazoline moiety in compound 12 may confer antifungal properties, while the target compound’s imidazolidinone could favor kinase or protease inhibition .
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl moiety, an oxoimidazolidinyl ring, and other functional groups that suggest diverse biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 358.373 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Preliminary studies indicate that the biological activity of this compound may involve modulation of specific signaling pathways. The interactions with biological targets are still under investigation, but initial findings suggest potential effects on:
- Antibacterial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens.
- Anticancer Potential : The structural elements may influence cellular proliferation and apoptosis, warranting further exploration in cancer models.
Case Studies and Research Findings
-
Antibacterial Evaluation :
- A related study evaluated the antibacterial activity of compounds with similar structures against Xanthomonas oryzae and other bacteria. Results indicated promising antibacterial effects with minimum effective concentrations (EC50) significantly lower than traditional antibiotics .
- The scanning electron microscopy (SEM) analysis revealed that these compounds could disrupt bacterial cell membranes, leading to cell death .
- Anticancer Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key observations include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Pyrazolyl-N-Arylpyrimidin-2-Amine | Contains a pyrazole and pyrimidine ring | Known for Janus kinase inhibition |
| 5-Bromo-4-Fluoro-Indazole | Contains an indazole structure | Exhibits anti-inflammatory properties |
| 4-Fluoro-Pyrazolo[4,3-b]Pyridine | Features a fused ring system | Investigated for neuroprotective effects |
These compounds exhibit varying degrees of biological activity and highlight the importance of specific functional groups in determining therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide, and how are intermediates monitored?
The compound is typically synthesized via multi-step reactions involving substitution, condensation, and cyclization. A common approach includes:
- Substitution reaction : Reacting fluorinated aromatic precursors (e.g., 3-fluorophenyl derivatives) with imidazolidinone intermediates under alkaline conditions .
- Condensation : Using phenylacetic acid derivatives and amines in refluxing solvents (e.g., methanol or ethanol) with catalytic agents. Reaction progress is monitored via TLC, and products are purified via recrystallization .
- Key intermediates : Characterized using melting points, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and NMR (to verify fluorophenyl and imidazolidinone proton environments) .
Q. How is structural confirmation of this compound achieved post-synthesis?
A combination of spectroscopic and analytical methods is used:
Q. What purification methods are effective for this compound?
- Recrystallization : Methanol or ethanol is commonly used to isolate high-purity crystals .
- Column Chromatography : For complex mixtures, silica gel columns with ethyl acetate/hexane gradients resolve impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict optimal conditions:
- Transition state modeling : Identifies energy barriers for imidazolidinone ring formation .
- Solvent/catalyst screening : Computational workflows prioritize solvents (e.g., DMF for polar intermediates) and catalysts (e.g., p-toluenesulfonic acid for condensation) .
- Case study : A 2024 study reduced trial-and-error experimentation by 40% using hybrid computational-experimental workflows .
Q. How can contradictory spectral data be resolved during characterization?
Contradictions often arise from impurities or tautomerism. A systematic workflow includes:
Repeat analysis : Confirm reproducibility of NMR/IR spectra.
High-resolution MS : Rule out isotopic or adduct interference .
X-ray crystallography : Resolve ambiguities in imidazolidinone ring conformation .
Dynamic NMR : Detect tautomeric shifts in the 2-oxoimidazolidin-1-yl group .
Q. What strategies are used to evaluate the compound’s bioactivity in preclinical models?
Q. How do reaction conditions impact yield and stereochemistry?
Critical factors include:
- Temperature : Higher temps (80–100°C) accelerate imidazolidinone cyclization but may promote racemization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate purification .
- Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in aryl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
